p-Coumaraldehyde

説明

Historical Context and Discovery

p-Coumaraldehyde, a hydroxycinnamaldehyde derivative, was first identified in the mid-20th century as a component of plant secondary metabolites. Early reports documented its presence in Alpinia galanga (greater galangal) rhizomes and Cucurbita maxima (giant pumpkin), where it was isolated using chromatographic techniques. The compound gained attention in the 1990s when researchers observed its accumulation in cucumber (Cucumis sativus) hypocotyls following abiotic stress, such as wounding or pathogen attack. This discovery highlighted its role as a phytoalexin, a defense-related metabolite.

Historical studies also revealed its ancient evolutionary origin. Phylogenetic analyses suggest that enzymes involved in this compound biosynthesis existed in photosynthetic eukaryotes, including diatoms and red algae, long before the emergence of land plants. This conservation underscores its fundamental biological significance.

Nomenclature and Classification

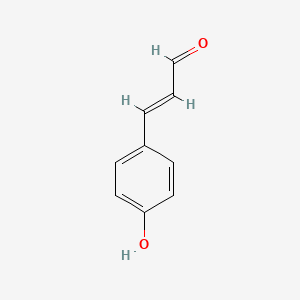

This compound is systematically named (E)-3-(4-hydroxyphenyl)prop-2-enal , reflecting its trans-configuration and functional groups. It belongs to the cinnamaldehydes , a subclass of phenylpropanoids characterized by a benzene ring linked to an α,β-unsaturated aldehyde. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 2538-87-6 |

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)prop-2-enal |

| SMILES | O=CC=CC1=CC=C(O)C=C1 |

Its classification as a phenylpropanoid links it to lignin biosynthesis, where it serves as a precursor to p-coumaryl alcohol.

Significance in Plant Biochemistry

This compound is a critical intermediate in the phenylpropanoid pathway , which produces lignin, flavonoids, and other defense compounds. Key roles include:

- Lignin Biosynthesis : In CAD-deficient plants (e.g., Arabidopsis mutants), this compound accumulates due to impaired reduction to p-coumaryl alcohol, leading to altered lignin composition.

- Stress Response : Under stress, cucumber hypocotyls exhibit a 78-fold increase in this compound levels within 48 hours, enhancing lignification and pathogen resistance.

- Phytoalexin Activity : It directly inhibits microbial growth by disrupting cell membranes, as demonstrated in Sorghum bicolor and Cucumis sativus.

The compound’s dual role in structural integrity and defense underscores its agricultural and ecological importance.

Research Timeline and Key Developments

Early Discoveries (Pre-2000):

Modern Advances (2000–Present):

- 2003 : Cloning of CsCAD genes in cucumber, revealing low reductase activity toward this compound.

- 2015 : NMR studies identified hydroxycinnamaldehyde-derived benzofurans in lignin, revising traditional lignin models.

- 2022 : Genetic engineering of Arabidopsis mutants demonstrated CAD-independent incorporation of this compound into lignin.

Key Data:

These milestones underscore this compound’s versatility in plant adaptation and its potential for biotechnological applications.

Structure

3D Structure

特性

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXMVKYNVIGQBS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314202 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20711-53-9 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

作用機序

Target of Action

The primary target of 3-(4-hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, is the Toll-like receptor 4 (TLR4). TLR4 is a pattern recognition receptor that plays a key role in the human defense mechanism and responds to invading pathogens with high selectivity and sensitivity.

Mode of Action

This compound interacts with TLR4 by binding directly to the MD2 pocket of the receptor, thereby blocking the binding of lipopolysaccharide (LPS), a pathogen-associated molecular pattern. This interaction initiates an intracellular signaling cascade that leads to a subsequent proinflammatory response.

Biochemical Pathways

The interaction of this compound with TLR4 affects the TLR4 signaling pathway. This pathway plays a vital role in various inflammatory, autoimmune, and neurodegenerative disorders. By blocking the binding of LPS to TLR4, this compound can potentially modulate the downstream effects of the TLR4 signaling pathway.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the TLR4 signaling pathway. By blocking the binding of LPS to TLR4, this compound can potentially reduce the proinflammatory response associated with various disorders.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a freezer under -20°C. Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the environment that could potentially interfere with its binding to TLR4

生化学分析

Biochemical Properties

p-Coumaraldehyde plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. It interacts with several enzymes and proteins, including cinnamyl alcohol dehydrogenase and hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase. Cinnamyl alcohol dehydrogenase catalyzes the conversion of this compound to p-coumaryl alcohol, a precursor for lignin biosynthesis. Hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase utilizes p-coumaroyl-coenzyme A to generate p-coumaroyl shikimate, which is further processed in the phenylpropanoid pathway.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to accumulate in plant cells in response to stress, leading to the activation of defense mechanisms. This compound can affect cell function by modulating the expression of genes involved in lignin biosynthesis and other stress-related pathways. Additionally, this compound can impact cellular metabolism by altering the flux through the phenylpropanoid pathway.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to cinnamyl alcohol dehydrogenase, facilitating the reduction of this compound to p-coumaryl alcohol. This interaction is crucial for the biosynthesis of lignin, which is essential for plant structural integrity and defense. This compound also interacts with hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase, influencing the production of p-coumaroyl shikimate and subsequent metabolites in the phenylpropanoid pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can rapidly accumulate in plant tissues in response to stress, leading to enhanced lignification. Its stability may be affected by environmental factors such as light, temperature, and pH. Long-term effects of this compound on cellular function include sustained activation of defense mechanisms and potential alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. Threshold effects observed in studies indicate that there is a fine balance between the beneficial and toxic effects of this compound, depending on the dosage administered.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the phenylpropanoid pathway. It interacts with enzymes such as cinnamyl alcohol dehydrogenase and hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase, influencing the production of lignin and other phenylpropanoid-derived compounds. These interactions affect the metabolic flux through the pathway and can lead to changes in metabolite levels, impacting overall plant metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to different cellular compartments, where it can exert its effects. The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which play a crucial role in its distribution within the plant.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm and cell wall, where it participates in lignin biosynthesis and other phenylpropanoid-related processes. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function within the cell.

生物活性

p-Coumaraldehyde, a naturally occurring aromatic compound, is a member of the hydroxycinnamaldehyde family and is known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant properties, antimicrobial effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (C9H8O2) is characterized by a phenolic structure with an aldehyde functional group. Its chemical structure can be represented as follows:

Antioxidant Activity

Numerous studies have highlighted the potent antioxidant properties of this compound. It has been shown to protect cells from oxidative damage by scavenging free radicals and inhibiting lipid peroxidation.

Case Study: Erythrocyte Hemolysis Inhibition

A study assessed the protective effects of this compound on human erythrocytes subjected to oxidative stress. The results indicated that this compound significantly inhibited hemolysis in a concentration-dependent manner, outperforming other related compounds:

| Concentration (μM) | Hemolysis Inhibition (%) |

|---|---|

| 10 | 25 |

| 30 | 50 |

| 50 | 75 |

This data suggests that this compound effectively stabilizes cell membranes against oxidative stress, potentially due to its ability to integrate into lipid bilayers and enhance membrane fluidity .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Study: Antibacterial Effects

In a comparative study of plant extracts, this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

These findings support the potential use of this compound as a natural preservative or therapeutic agent in combating bacterial infections .

Role in Plant Stress Responses

Research has shown that this compound accumulates in plants in response to abiotic stressors such as pathogen attack or physical injury. This accumulation is part of the phenylpropanoid pathway, which plays a crucial role in plant defense mechanisms.

Case Study: Cucumber Response to Pectinase Treatment

In cucumber hypocotyls treated with pectinase, there was a notable increase in this compound levels, which was quantified using ultraperformance liquid chromatography (UPLC). The results indicated an approximately 78-fold increase in this compound content at 48 hours post-treatment:

| Time Post-Treatment (h) | This compound Concentration (μg/g fresh weight) |

|---|---|

| 0 | 0 |

| 24 | 20 |

| 48 | 156 |

This rapid accumulation suggests that this compound may function as a phytoalexin, contributing to the plant's defense against biotic stress .

科学的研究の応用

Biochemical Pathways

p-Coumaraldehyde plays a crucial role in the phenylpropanoid pathway , which is essential for plant defense mechanisms and stress responses. Research indicates that upon abiotic stress (e.g., pectinase treatment), this compound accumulates significantly in cucumber tissues. This accumulation is linked to the regulation of lignification processes, where it may function as a phytoalexin—substances produced by plants to protect against pathogens .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its antioxidant properties . Studies have shown that derivatives synthesized from this compound exhibit varying degrees of antioxidant activity, particularly when hydroxyl groups are present in specific positions on the phenyl ring. These compounds have been evaluated using methods such as DPPH and ABTS assays, demonstrating their potential in developing therapeutic agents .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the fatty acid synthesis system in bacteria, which is critical for their growth and survival. The presence of polyphenolic compounds, including this compound, enhances this inhibitory effect, making it a candidate for developing natural antimicrobial agents .

Case Study 1: Accumulation in Cucumber Plants

A study investigated the accumulation of this compound in cucumber hypocotyls following pectinase treatment. The results indicated a significant increase in this compound levels—approximately 78-fold compared to untreated samples—highlighting its role in plant stress responses and lignification .

| Treatment | This compound Level (μg/g fresh weight) | Fold Increase |

|---|---|---|

| Untreated | 0 | - |

| 24 hours post-treatment | 20 | 25 |

| 48 hours post-treatment | ~156 | 78 |

Case Study 2: Antioxidant Properties

Research on synthesized quinazolinones from this compound revealed that compounds with specific hydroxyl substitutions exhibited enhanced antioxidant activity. The study employed various assays to quantify this activity, confirming the importance of chemical structure in determining efficacy.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs in the Phenylpropanoid Pathway

p-Coumaraldehyde belongs to the hydroxycinnamaldehyde family, which includes:

Coniferaldehyde (C₁₀H₁₀O₃): Contains a methoxy group at the C3 position.

Sinapaldehyde (C₁₁H₁₂O₄): Features two methoxy groups at C3 and C3.

Caffealdehyde (C₉H₈O₃): Contains a catechol group (two hydroxyls on the aromatic ring).

Enzymatic Specificity and Metabolic Flux

CAD Activity :

- Cucumber CADs (CsCAD1–CsCAD4) exhibit low activity toward this compound compared to coniferaldehyde and sinapaldehyde. For example, CsCAD1 and CsCAD2 show 10× higher activity for coniferyl alcohol synthesis than for p-coumaryl alcohol .

- In contrast, Arabidopsis CADs (AtCAD4/5) efficiently reduce all three aldehydes, explaining why sinapaldehyde is absent in cucumber but present in Arabidopsis .

HCT Regulation :

Biotechnological Production

Engineered E. coli strains expressing fused 4CL1–CCR enzymes produce this compound efficiently (49 mg/L ), outperforming co-expressed systems (13 mg/L ) . However, caffealdehyde and coniferaldehyde production in the same system is lower (19 mg/L and 35 mg/L, respectively), likely due to substrate toxicity or enzyme specificity .

Functional Divergence in Defense Responses

- Phytoalexin Activity : this compound accumulates rapidly in wounded cucumber tissues, whereas coniferaldehyde and sinapaldehyde are more associated with constitutive lignin deposition .

- Oxidative Coupling: Unlike coniferaldehyde (which forms G-lignin) and sinapaldehyde (S-lignin), this compound forms H-lignin homopolymers or cross-links with other phenolics, enhancing cell wall rigidity .

Key Research Findings

Stress-Induced Accumulation : this compound levels in cucumber hypocotyls surge from 20 mg/g fresh weight (baseline) to 1.56 mg/g after 24 hours of pectinase treatment .

Evolutionary Conservation : The regulatory mechanism involving CAD/HCT is conserved in cucurbits but diverges in Arabidopsis, where sinapaldehyde is prevalent .

Biodegradability : this compound is less persistent in soil than sinapaldehyde due to microbial degradation of its simpler structure .

準備方法

Reduction of p-Hydroxycinnamic Acid Chlorides

An alternative route involves the reduction of p-hydroxycinnamic acid chlorides using lithium tri-t-butoxyaluminohydride (LiAlH(Ot-Bu)₃) in anhydrous diglyme (diethylene glycol dimethyl ether) at -77°C.

Reaction Protocol

-

Reagents :

-

p-Hydroxycinnamic acid (7.0 mmol)

-

Thionyl chloride (for acid chloride formation)

-

LiAlH(Ot-Bu)₃ (1:1 molar ratio relative to acid chloride)

-

Anhydrous diglyme

-

-

Steps :

-

p-Hydroxycinnamic acid is converted to its acid chloride using thionyl chloride under reflux.

-

The acid chloride is reduced with LiAlH(Ot-Bu)₃ in diglyme at -77°C, followed by gradual warming to room temperature.

-

The product is isolated via ether extraction and purified through recrystallization.

-

-

Performance Metrics :

Advantages Over Homologation

-

Avoids the need for low-temperature protection/deprotection steps.

-

Compatible with acid-sensitive substrates.

Biosynthetic and Enzymatic Routes

While chemical synthesis dominates industrial production, biosynthetic pathways in plants offer insights into sustainable alternatives. This compound is an intermediate in lignin biosynthesis, where cinnamyl alcohol dehydrogenases (CADs) catalyze the reduction of hydroxycinnamaldehydes to alcohols.

In Vivo Enzymatic Pathways

Challenges in Biosynthesis

-

Low in vitro CAD activity toward this compound (Km values >100 μM).

-

Requires co-factor regeneration systems (NADPH) for sustained activity.

Comparative Analysis of Synthetic Methods

The table below contrasts the two chemical synthesis methods:

| Parameter | Two-Carbon Homologation | Acid Chloride Reduction |

|---|---|---|

| Yield | 63–73% | 70–75% |

| Reaction Temperature | -77°C | -77°C to room temp. |

| Key Reagents | 2-Methyloxazine, n-BuLi | LiAlH(Ot-Bu)₃ |

| Solvent | THF | Diglyme |

| Byproducts | Minimal | Trace aluminum residues |

| Scalability | High | Moderate |

Key Findings :

-

The acid chloride reduction method offers marginally higher yields and simpler workup.

-

Homologation is preferable for large-scale synthesis due to reagent availability.

Analytical Techniques for Validation

This compound’s structural integrity is confirmed via NMR spectroscopy. The table below summarizes ¹H and ¹³C NMR shifts (DMSO-d6, 500 MHz):

| Atom ID | δ (ppm) | Assignment |

|---|---|---|

| C7 | 194.036 | Aldehyde carbonyl |

| C9 | 160.603 | Aromatic C-O |

| H18 | 9.582 | Aldehyde proton |

| H16/H17 | 6.844 | Aromatic protons |

Interpretation :

Q & A

Q. What experimental methods are commonly used to quantify p-Coumaraldehyde in plant tissues or microbial cultures?

Methodological Answer:

- UV-Vis spectroscopy is widely used due to its conjugated aromatic-aldehyde structure, which exhibits strong absorbance in the 280–330 nm range. Molar absorptivity (ε) varies with pH: in Tris-HCl buffer (pH 8.8), ε = 18.9 × 10³ M⁻¹ cm⁻¹, while in phosphate buffer (pH 6.25), ε = 15.95 × 10³ M⁻¹ cm⁻¹ .

- High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is recommended for complex matrices (e.g., plant extracts) to distinguish p-Coumaraldehyde from structurally similar hydroxycinnamaldehydes .

Q. How can this compound synthesis be optimized in microbial systems like Escherichia coli?

Methodological Answer:

- Overexpression of bifunctional enzymes (e.g., 4CL1–CCR fusion) under inducible promoters (e.g., IPTG-regulated systems) enhances flux through the phenylpropanoid pathway. For example, IPTG induction in E. coli increases p-Coumaraldehyde yields from ~5 mg/L to 30 mg/L .

- Optimize substrate feeding (e.g., tyrosine or p-coumaric acid) and monitor pathway intermediates via LC-MS to identify bottlenecks .

Q. What abiotic/biotic stressors induce this compound accumulation in plants?

Methodological Answer:

- Pectinase treatment in cucumber (Cucumis sativus) triggers rapid accumulation (~2–4 hours post-treatment) by disrupting cell walls and activating phenylpropanoid pathway enzymes like cinnamyl alcohol dehydrogenase (CAD) .

- Pathogen attack (e.g., fungal elicitors) upregulates hydroxycinnamoyl-CoA shikimate transferase (HCT), redirecting metabolic flux toward lignin precursors, including p-Coumaraldehyde .

Advanced Research Questions

Q. How do conflicting data on this compound’s enzymatic regulation arise, and how can they be reconciled?

Methodological Answer:

- Discrepancies in CAD substrate specificity (e.g., low activity toward p-Coumaraldehyde in vitro vs. high in vivo accumulation) may stem from pH-dependent enzyme kinetics or post-translational modifications. For instance, cucumber CADs exhibit higher activity at pH 6.25 than pH 8.8 .

- Use isotopic labeling (e.g., ¹³C-phenylalanine) to trace metabolic flux and distinguish between de novo synthesis and precursor recycling .

Q. What kinetic models explain this compound’s thermal decomposition in gas-phase pyrolysis?

Methodological Answer:

- A first-principles kinetic model incorporating CBS-QB3-level potential energy surfaces predicts p-Coumaraldehyde’s primary decomposition pathway as concerted decarbonylation at 1123 K, yielding CO and vinylphenol. Secondary pathways involve hydroxyl-radical interactions with phenoxy-type intermediates .

- Validate models using tandem reactor experiments with comprehensive product analysis (GC-MS, FTIR) to quantify permanent gases (CO, CH₄) and condensable products .

Q. How can contradictory findings about this compound’s role in lignification be resolved?

Methodological Answer:

- Tissue-specific localization studies (e.g., immunofluorescence microscopy with anti-p-Coumaraldehyde antibodies) clarify its spatial distribution in cell walls versus cytoplasmic pools .

- Compare mutant plant lines (e.g., HCT-knockdown) with wild-type controls to assess lignin composition via thioacidolysis and 2D-NMR .

Methodological Guidance for Experimental Design

Q. What controls are essential when studying p-Coumaraldehyde’s enzymatic activity?

- Include heat-inactivated enzyme controls to rule out non-enzymatic oxidation.

- Use substrate analogs (e.g., coniferaldehyde, sinapaldehyde) to test enzyme specificity .

- Monitor NADPH/NADH cofactor depletion spectrophotometrically at 340 nm to confirm redox coupling .

Q. How should researchers address variability in p-Coumaraldehyde yields across microbial batches?

- Standardize induction timing and temperature (e.g., 24-hour post-IPTG induction at 25°C) to minimize metabolic burden .

- Use metabolomic profiling (e.g., LC-QTOF-MS) to correlate yields with intracellular ATP/NADPH levels .

Data Interpretation and Conflict Resolution

Q. Why do computational and experimental estimates of p-Coumaraldehyde’s thermodynamic stability differ?

Q. How can researchers reconcile discrepancies in reported extinction coefficients for p-Coumaraldehyde?

- Buffer-dependent ε values must be explicitly stated. For example, Tris-HCl (pH 8.8) increases ε by ~19% compared to phosphate buffers .

- Publish full UV spectra (200–400 nm) in supplementary materials to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。